

Preclinical Efficacy and Safety of Ulipristal Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Ulipristal Acetate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal Acetate (UPA) is a selective progesterone receptor modulator (SPRM) with a dual agonist and antagonist profile depending on the target tissue.[1][2] This unique mechanism of action has positioned it as a therapeutic agent for conditions such as emergency contraception and uterine fibroids.[1][3] This technical guide provides a comprehensive overview of the preclinical data that have elucidated the efficacy and safety profile of UPA, forming the foundation for its clinical development. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Ulipristal Acetate exerts its pharmacological effects primarily by binding with high affinity to the progesterone receptor (PR), where it can act as either an antagonist or a partial agonist.[4] [5] This tissue-selective activity is crucial to its therapeutic applications.

In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation.[6] When administered during the follicular phase, particularly before the luteinizing hormone (LH) surge, UPA can effectively postpone follicular rupture.[4][7] This is achieved by interfering with the normal progesterone-mediated signaling required for ovulation.[8] Studies in





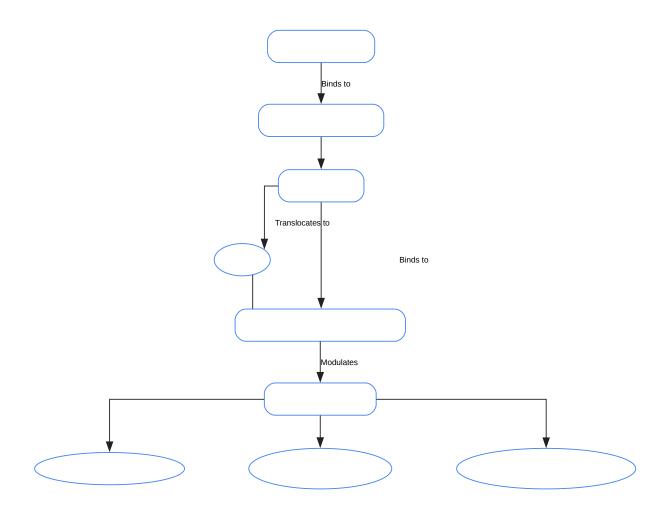


mice have shown that UPA can block ovulation by inhibiting PR-dependent pathways within the ovary.[8]

For the treatment of uterine fibroids, UPA's efficacy stems from its antiproliferative and proapoptotic effects on fibroid cells.[1][3] By acting as a PR antagonist in these benign tumors, UPA inhibits their growth and can lead to a reduction in their size.[1][9] This is accomplished by downregulating anti-apoptotic factors and growth factor expression, thereby selectively inducing apoptosis in fibroid cells.[3]

Signaling Pathway of Ulipristal Acetate





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Caption: UPA's mechanism of action.

Preclinical Efficacy

The efficacy of **Ulipristal Acetate** has been evaluated in various animal models for its applications in both emergency contraception and the treatment of uterine fibroids.



Emergency Contraception Models

Preclinical studies in rats have demonstrated the antiovulatory and antifertility activities of UPA. [10][11] When administered post-coitally, UPA was effective in preventing pregnancy.[10][11] In rabbits, UPA inhibited progesterone-induced endometrial glandular proliferation, suggesting an additional mechanism that could contribute to its contraceptive effect.[10][11] The potency of UPA in inhibiting ovulation was found to be significantly higher than that of mifepristone in rats. [12]

Uterine Fibroid Models

While specific animal models for uterine fibroids are not extensively detailed in the provided search results, the mechanism of inhibiting cell proliferation and inducing apoptosis in fibroid cells has been established through in vitro studies and is the basis for its clinical use in treating uterine leiomyomas.[1][3][13]

Preclinical Safety and Toxicology

A comprehensive battery of toxicology studies has been conducted to establish the safety profile of **Ulipristal Acetate** in various animal species.

Acute Toxicity

Single-dose toxicity studies were performed in female rats and rabbits. A single oral dose of 1250 mg/kg, which is approximately 380 and 760 times the clinical dose on a body surface area basis for rats and rabbits respectively, was administered.[12] In rats, one out of ten animals was sacrificed due to morbidity, while no treatment-related mortalities were observed in rabbits.[12]

Repeat-Dose Toxicity

Long-term toxicity studies have been conducted in mice, rats, and cynomolgus monkeys.

Table 1: Summary of Repeat-Dose Toxicity Studies



Species	Duration	Dose Levels (mg/kg/day)	Key Findings
TgRasH2 Mice	26 weeks	15, 45, 130	No evidence of UPA- induced carcinogenicity. Organ weight changes in liver, pituitary, thyroid/parathyroid, and epididymis at the highest dose. Minimal panlobular hepatocellular hypertrophy in both sexes at 130 mg/kg/day.[10][14]
Sprague Dawley Rats	104 weeks	1, 3, 10	No evidence of UPA- induced carcinogenicity. Decreased incidence of fibroadenomas and adenocarcinomas in the mammary gland. Non-neoplastic findings in reproductive and endocrine systems, considered exaggerated pharmacological effects.[10][14]
Cynomolgus Monkeys	39 weeks	1, 5, 25	UPA was well- tolerated. Dose- dependent macroscopic and microscopic observations were



limited to the uterus and oviducts, which were related to the pharmacological action of UPA and showed partial reversibility.[11][14]

Carcinogenicity

Carcinogenicity studies were conducted in transgenic TgRasH2 mice for 26 weeks and in Sprague Dawley rats for 104 weeks. In both species, there was no evidence of any UPA-induced carcinogenicity at doses up to 130 mg/kg/day in mice and 10 mg/kg/day in rats.[10][14] Notably, in rats, UPA treatment was associated with a decreased incidence of mammary gland fibroadenomas and adenocarcinomas.[10][14]

Reproductive Toxicology

Reproductive toxicity studies have been conducted to assess the effects of UPA on fertility and embryo-fetal development. In rats, UPA treatment was shown to promote follicle development at each stage but inhibited ovulation by suppressing the LH surge.[15] This resulted in an increase in atretic follicles or unruptured luteinized cysts.[15] However, the study did not find evidence of direct toxic effects on the ovary.[15] In mice, UPA administered at doses similar to those used for emergency contraception did not affect gamete transport, fertilization, or early embryo development.[16]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for key experiments.

Carcinogenicity Study in Sprague Dawley Rats

- Animal Model: Male and female Sprague Dawley rats.
- Study Duration: 104 weeks.



- Dosing: Ulipristal Acetate was administered at dose levels of 1, 3, or 10 mg/kg/day. Control
 groups received the vehicle and water.
- Parameters Assessed: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all organs and tissues.
- Rationale: To assess the long-term carcinogenic potential of UPA.

39-Week Oral Toxicity Study in Cynomolgus Monkeys

- Animal Model: Female cynomolgus monkeys.
- Study Duration: 39 weeks.
- Dosing: Daily oral administration of **Ulipristal Acetate** at dose levels of 1, 5, or 25 mg/kg.
- Parameters Assessed: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic examination of tissues.
- Rationale: To evaluate the potential toxicity of UPA following chronic administration in a nonhuman primate model.

Experimental Workflow for a Rodent Carcinogenicity Study



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Caption: Rodent carcinogenicity study workflow.

Conclusion



The preclinical data for **Ulipristal Acetate** demonstrate a well-defined mechanism of action as a selective progesterone receptor modulator. Efficacy has been established in relevant animal models for its indications in emergency contraception and uterine fibroids. The extensive toxicology program, including long-term studies in multiple species, has revealed a favorable safety profile, with no evidence of carcinogenicity and predictable, pharmacology-related effects on reproductive tissues. This robust preclinical package has provided a strong foundation for the successful clinical development and use of **Ulipristal Acetate**.

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